

Comparative Docking Analysis of N-Aryl Acetamides as Potential Neurodegenerative Enzyme Inhibitors

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Compound of Interest

Compound Name: *Acetamide, N-(1-naphthalenylmethyl)-*

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of N-Aryl Acetamide Ligands and Their Binding Affinities to Key Neurological Targets

In the landscape of neurodegenerative disease research, the development of small molecule inhibitors for key enzymatic targets is of paramount importance. This guide provides a comparative analysis of the *in silico* docking performance of a series of N-aryl acetamide compounds, with a focus on their potential as inhibitors for enzymes implicated in neurodegenerative disorders. The data presented herein is derived from a comprehensive study by Lorca et al. (2024), which investigated the binding affinities of these ligands against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), monoamine oxidase A (MAO-A), and monoamine oxidase B (MAO-B).[1]

Data Presentation: Binding Free Energy of N-Aryl Acetamide Derivatives

The following table summarizes the binding free energy (ΔG_{bind}), calculated using the Molecular Mechanics Generalized Born Surface Area (MMGBSA) method, for a series of N-aryl-2-(N-disubstituted) acetamide compounds when docked into the active sites of the four target enzymes. Lower ΔG_{bind} values indicate a more favorable binding interaction.

Compound	Target Enzyme	Binding Free Energy (ΔG_{bind}) kcal/mol
5a (N-(4-methoxyphenyl)-2-(piperidin-1-yl)acetamide)	AChE	-45.29 \pm 2.81
BChE		-47.12 \pm 3.45
MAO-A		-50.78 \pm 4.11
MAO-B		-53.21 \pm 3.98
5b (N-(4-chlorophenyl)-2-(piperidin-1-yl)acetamide)	AChE	-48.92 \pm 3.15
BChE		-50.11 \pm 4.02
MAO-A		-54.33 \pm 4.56
MAO-B		-58.76 \pm 4.23
5c (N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide)	AChE	-52.45 \pm 3.78
BChE		-55.87 \pm 4.21
MAO-A		-59.12 \pm 4.87
MAO-B		-63.45 \pm 4.55
5d (N-(4-bromophenyl)-2-(piperidin-1-yl)acetamide)	AChE	-49.34 \pm 3.22
BChE		-51.03 \pm 4.11
MAO-A		-55.01 \pm 4.63
MAO-B		-59.88 \pm 4.31
Zonisamide (Reference Drug)	MAO-B	-40.11 \pm 3.12

Data sourced from Lorca et al. (2024).[1]

Of the compounds studied, N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide (5c), an analog of N-(1-naphthalenylmethyl)acetamide, demonstrated the most favorable binding free energy across all four enzyme targets, with a particularly strong predicted affinity for MAO-B.^[1]

Experimental Protocols

The in silico molecular docking and binding free energy calculations were performed as described by Lorca et al. (2024).^[1] The key steps in the methodology are outlined below:

1. Protein and Ligand Preparation:

- The three-dimensional crystal structures of the target enzymes were obtained from the Protein Data Bank (PDB):
 - AChE (PDB ID: 4EY7)
 - BChE (PDB ID: 4BDS)
 - MAO-A (PDB ID: 2Z5X)
 - MAO-B (PDB ID: 2V5Z)
- The protein structures were prepared using the Protein Preparation Wizard in Maestro (Schrödinger Suite), which involved assigning bond orders, adding hydrogens, creating disulfide bonds, and filling in missing side chains and loops.
- The ligand structures were built using Maestro and prepared with LigPrep to generate low-energy 3D conformations.

2. Molecular Docking:

- Induced Fit Docking (IFD) was employed to account for the flexibility of the protein active site upon ligand binding.
- The docking grid was centered on the respective co-crystallized ligand for each enzyme.
- The docking protocol was validated by redocking the native ligands into their respective crystal structures, with a root-mean-square deviation (RMSD) of less than 2.0 Å being the

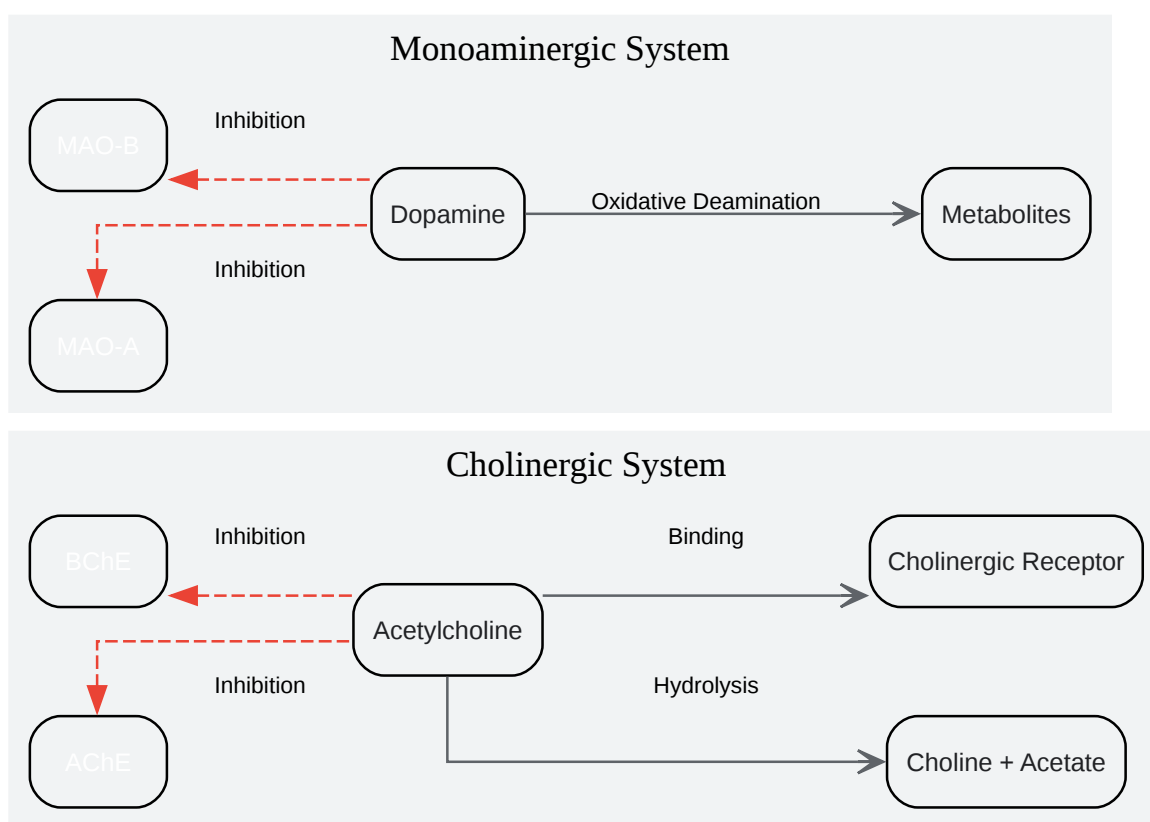
criterion for a successful validation.[1]

3. Binding Free Energy Calculation:

- The binding free energy (ΔG_{bind}) for each ligand-protein complex was calculated using the MMGBSA method as implemented in the Prime module of the Schrödinger Suite. This method provides a more accurate estimation of binding affinity compared to standard docking scores.

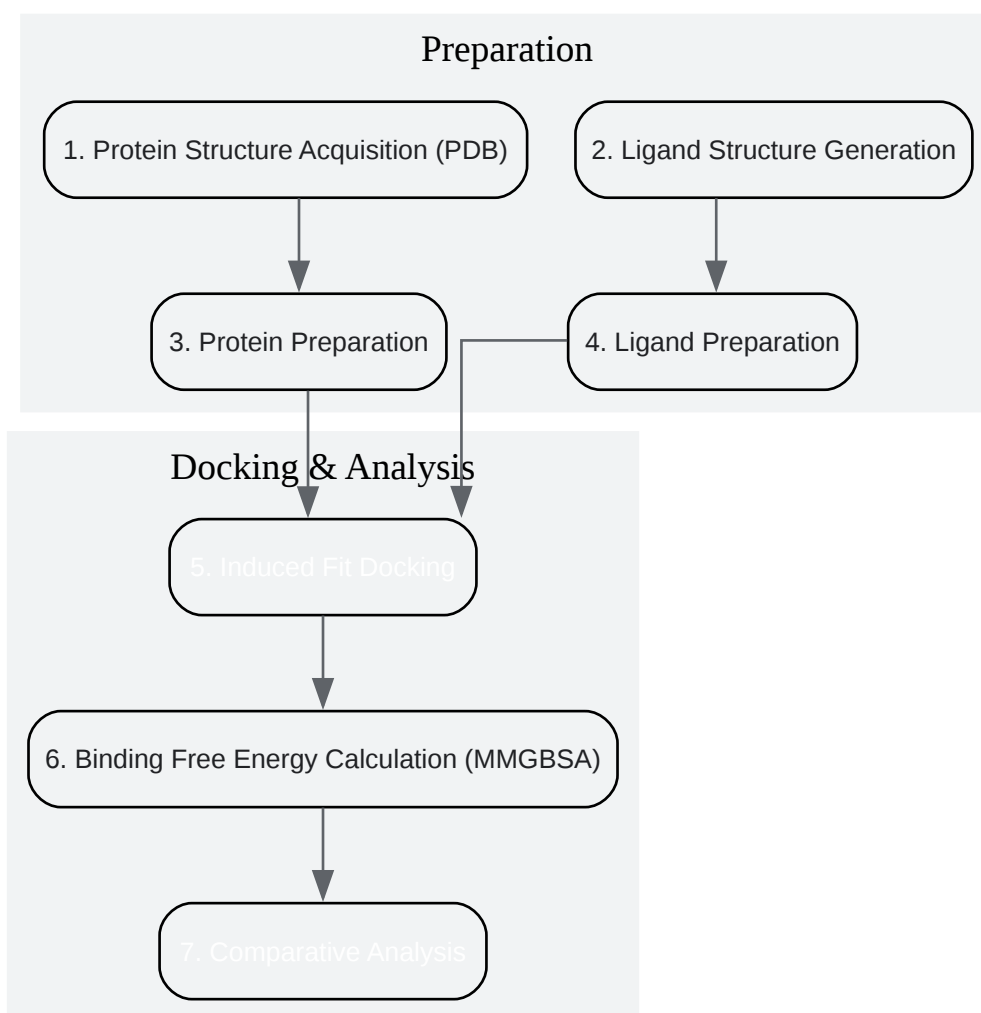
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathways in which the target enzymes are involved and the workflow of the comparative docking study.



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Caption: Involvement of target enzymes in neurological signaling pathways.



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Caption: Workflow for the comparative molecular docking study.

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References

- 1. Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes -

PMC [pmc.ncbi.nlm.nih.gov]

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